Cas no 100-65-2 (N-Phenylhydroxylamine)
N-Phenylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- N-Phenylhydroxylamine
- Hydroxylamine,N-phenyl- (6CI,8CI)
- Hydroxylamine, b-phenyl- (3CI)
- Hydroxyaminobenzene
- N-Hydroxyaniline
- N-Hydroxybenzenamine
- NSC 223099
- Phenylhydroxyamine
- Phenylhydroxylamine
- b-Phenylhydroxylamine
- Benzenamine, N-hydroxy-
- NCI C-60093
- N-HYDROXYLANILINE
- N-Phenylhydroxyamine
- N-PhenylhydroxylaMine >=97.0%
- Hydroxylaminobenzene
- Hydroxylamine, N-phenyl-
- Aniline, N-hydroxy-
- N-Phenyl-hydroxylamine
- Benzene, hydroxylamino-
- (Hydroxyamino)benzene
- beta-Phenylhydroxylamine
- .beta.-Phenylhydroxylamine
- CKRZKMFTZCFYGB-UHFFFAOYSA-N
- 28
- NSC223099
- AMY18021
- InChI=1/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H
- phenyl hydroxylamine
- PHENYLHYDROXYLAMINE, N-
- EINECS 202-875-6
- DTXCID105889
- AKOS006239323
- PHENYLHYDROXYLAMINE [MI]
- 4-15-00-00004 (Beilstein Handbook Reference)
- CKRZKMFTZCFYGB-UHFFFAOYSA-
- A800252
- HSDB 2884
- 282MU82Z9A
- CS-W007515
- BRN 0507174
- MFCD00045718
- N-hydroxylamino-benzene
- NS00004199
- N-PHENYLHYDROXYLAMINE [HSDB]
- NCI-C60093
- CHEBI:28902
- CCRIS 5062
- UNII-282MU82Z9A
- WLN: QMR
- NCGC00260275-01
- N-Hydroxyaniline, N-Hydroxybenzenamine
- BDBM50082143
- Tox21_202727
- N-phenyl-hydroxyamine
- NBE
- N-Phenylhydroxylamine, >=97.0% (GC)
- FT-0656437
- J-000193
- phenylhydroxylamin
- phenyl hydroxyamine
- 100-65-2
- DTXSID3025889
- CAS-100-65-2
- C02720
- N-phenyl hydroxylamine
- SCHEMBL98310
- Q3048694
- CHEMBL320474
- CS-17324
- NSC-223099
- N-hydroxybenzeneamine
- NCI-C60099
- Hydroxylamine, Nphenyl
- Benzene, hydroxylamino
- Benzenamine, Nhydroxy
- Aniline, Nhydroxy
- NHydroxybenzenamine
- NHydroxyaniline
- DA-19654
-
- MDL: MFCD00045718
- Inchi: 1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H
- InChI Key: CKRZKMFTZCFYGB-UHFFFAOYSA-N
- SMILES: ONC1C=CC=CC=1
- BRN: 0507174
Computed Properties
- Exact Mass: 109.05300
- Monoisotopic Mass: 109.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 59.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: No data available
- Density: 1.1143 (rough estimate)
- Melting Point: 80-84 °C
- Boiling Point: 215.8°C at 760 mmHg
- Flash Point: 120.2±13.2 °C
- Refractive Index: 1.5444 (estimate)
- Stability/Shelf Life: Unstable - deteriorates with storage. Incompatible with strong oxidizing agents.
- PSA: 32.26000
- LogP: 1.56070
N-Phenylhydroxylamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301 + P310
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S45
- RTECS:NC4900000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
- Storage Condition:−20°C
- Risk Phrases:R25
N-Phenylhydroxylamine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Phenylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB877-250mg |
N-Phenylhydroxylamine |
100-65-2 | 90% | 250mg |
¥75.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB877-100mg |
N-Phenylhydroxylamine |
100-65-2 | 90% | 100mg |
¥45.0 | 2022-07-28 | |
| Alichem | A019111004-5g |
N-Phenylhydroxylamine |
100-65-2 | 95% | 5g |
$176.75 | 2023-09-04 | |
| Alichem | A019111004-10g |
N-Phenylhydroxylamine |
100-65-2 | 95% | 10g |
$271.60 | 2023-09-04 | |
| Alichem | A019111004-25g |
N-Phenylhydroxylamine |
100-65-2 | 95% | 25g |
$472.50 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 671576-1G |
N-Phenylhydroxylamine |
100-65-2 | 1g |
¥885.92 | 2023-11-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 671576-5G |
N-Phenylhydroxylamine |
100-65-2 | 5g |
¥2697.14 | 2023-11-30 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N833478-5g |
N-Phenylhydroxylamine |
100-65-2 | 97 % | 5g |
¥1,089.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10700-1g |
N-Phenylhydroxylamine |
100-65-2 | 1g |
¥146.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10700-10g |
N-Phenylhydroxylamine |
100-65-2 | 10g |
¥1176.0 | 2021-09-08 |
N-Phenylhydroxylamine Suppliers
N-Phenylhydroxylamine Related Literature
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Arun K. Shil,Pralay Das Green Chem. 2013 15 3421
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2. Reaction of benzoyl(phenyl)acetaldehyde with N-phenylhydroxylamine: a re-examinationFrancesco De Sarlo,Giovanni Renzi J. Chem. Soc. Perkin Trans. 1 1978 1113
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E. Boyland,R. Nery Analyst 1964 89 95
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Bingjie Ding,Beibei Xu,Zuoji Ding,Tong Zhang,Yajun Wang,Hewen Qiu,Jingjing He,Pengfei An,Yefeng Yao,Zhenshan Hou Catal. Sci. Technol. 2022 12 5360
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G. T. Knight,B. Saville J. Chem. Soc. D 1969 1262a
Additional information on N-Phenylhydroxylamine
N-Phenylhydroxylamine (CAS No. 100-65-2): An Overview of Its Properties, Applications, and Recent Research
N-Phenylhydroxylamine (CAS No. 100-65-2) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as phenylhydroxylamine, is an important intermediate in the synthesis of various organic compounds and has been the subject of extensive research due to its unique chemical properties and potential biological activities.
The chemical structure of N-Phenylhydroxylamine consists of a phenyl group attached to a hydroxylamine moiety. This structure confers the compound with both aromatic and amine functionalities, making it highly reactive and useful in a variety of chemical reactions. The compound is typically synthesized by the reduction of nitrobenzene or through the hydrolysis of phenylazide.
One of the key applications of N-Phenylhydroxylamine is in the synthesis of pharmaceuticals. It serves as a building block for the production of drugs such as antihistamines, analgesics, and anti-inflammatory agents. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it an essential reagent in organic synthesis.
Recent research has also highlighted the potential biological activities of N-Phenylhydroxylamine. Studies have shown that it can act as a radical scavenger, making it a potential candidate for antioxidant applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-Phenylhydroxylamine derivatives exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
In addition to its antioxidant properties, N-Phenylhydroxylamine has been investigated for its role in enzyme inhibition. Research has shown that certain derivatives of this compound can inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This property makes it a promising lead compound for the development of new therapeutic agents for neurological disorders.
The environmental impact of N-Phenylhydroxylamine has also been a subject of interest. Studies have focused on understanding its biodegradability and potential effects on aquatic ecosystems. A recent study published in Environmental Science & Technology found that N-Phenylhydroxylamine is biodegradable under aerobic conditions and does not accumulate significantly in the environment, which is an important consideration for its industrial use.
In the field of materials science, N-Phenylhydroxylamine has been explored for its use in polymer synthesis. Its reactivity with various monomers allows for the creation of functional polymers with tailored properties. For example, researchers at the University of California have developed novel polymers using N-Phenylhydroxylamine as a cross-linking agent, which exhibit improved mechanical strength and thermal stability.
The safety profile of N-Phenylhydroxylamine is another critical aspect that has been extensively studied. While it is generally considered safe for use in controlled laboratory settings, proper handling and storage practices are essential to minimize any potential risks. Safety data sheets (SDS) provide detailed information on safe handling procedures and emergency response measures.
In conclusion, N-Phenylhydroxylamine (CAS No. 100-65-2) is a multifaceted compound with significant applications in organic synthesis, pharmaceuticals, materials science, and environmental studies. Its unique chemical properties and biological activities make it an important molecule for ongoing research and development. As new studies continue to uncover its potential uses and benefits, N-Phenylhydroxylamine is likely to remain a valuable compound in various scientific disciplines.
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